N-(3-Methoxyphenyl)acetamide
Overview
Description
3’-Methoxyacetanilide, also known as N-(3-methoxyphenyl)acetamide, is an organic compound with the molecular formula C9H11NO2. It is a derivative of acetanilide, where a methoxy group is substituted at the meta position of the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
N-(3-Methoxyphenyl)acetamide, also known as 3’-Methoxyacetanilide, primarily targets the Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain . These enzymes are involved in the metabolism of aralkylamines, which are a class of organic compounds that play a crucial role in various biological processes.
Mode of Action
The compound interacts with its targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces . These interactions can lead to changes in the conformation and activity of the target enzymes, potentially affecting their function .
Biochemical Pathways
Aralkylamines are involved in various biological processes, including neurotransmission and regulation of physiological functions .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability
Result of Action
Given its interaction with aralkylamine dehydrogenase, it may influence the metabolism of aralkylamines, potentially affecting various biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-Methoxyphenyl)acetamide are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with aralkylamine dehydrogenase, a key enzyme involved in the metabolism of certain amino acids
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that the compound can interact with certain enzymes, suggesting that it may be involved in specific metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxyacetanilide typically involves the acetylation of 3-methoxyaniline. The reaction is carried out by reacting 3-methoxyaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction mixture is heated to facilitate the acetylation process, resulting in the formation of 3’-Methoxyacetanilide .
Industrial Production Methods: In industrial settings, the production of 3’-Methoxyacetanilide can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of efficient catalysts helps in achieving high conversion rates .
Chemical Reactions Analysis
Types of Reactions: 3’-Methoxyacetanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in its derivatives can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3’-Methoxyacetanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of dyes and pigments.
Comparison with Similar Compounds
Acetanilide: Lacks the methoxy group, making it less hydrophobic.
4’-Methoxyacetanilide: Has the methoxy group at the para position, altering its reactivity.
2’-Methoxyacetanilide: Has the methoxy group at the ortho position, affecting its steric properties.
Uniqueness: 3’-Methoxyacetanilide is unique due to the position of the methoxy group, which influences its chemical reactivity and interaction with biological targets. This positional isomerism allows for distinct pharmacological and chemical properties compared to its ortho and para counterparts .
Properties
IUPAC Name |
N-(3-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEFZHJNURGFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060421 | |
Record name | 3-Methoxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588-16-9 | |
Record name | N-(3-Methoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(3-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Methoxyacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(3-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methoxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-methoxyacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for N-(3-Methoxyphenyl)acetamide?
A1: this compound, also known as 3'-Methoxyacetanilide, has the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol. [] While the provided abstracts don't delve into detailed spectroscopic data, they mention characterization techniques like FTIR, 1H NMR, and 13C NMR. [, ] These techniques provide information about the functional groups, proton environments, and carbon backbone of the molecule.
Q2: What are the known biological activities of this compound?
A2: Research indicates that this compound displays moderate and selective inhibition of acetylcholinesterase (AChE). [, ] This enzyme is a crucial target for Alzheimer's disease treatment, as it breaks down the neurotransmitter acetylcholine.
Q3: How does the structure of this compound relate to its acetylcholinesterase inhibitory activity?
A3: While the provided research doesn't explicitly detail the structure-activity relationship (SAR), it highlights that incorporating five-membered heterocyclic rings like pyrazole and 1,2,4-triazole onto the N-phenylacetamide scaffold can influence AChE inhibitory activity. [, ] Further research is needed to fully understand how specific structural modifications within this compound affect its interaction with AChE and subsequent downstream effects.
Q4: Has this compound been investigated for other therapeutic applications?
A4: Yes, research suggests potential for this compound in osteoarthritis treatment. [] A study identified a derivative, 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide, as a potential inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme involved in cartilage degradation.
Q5: Are there computational chemistry studies on this compound?
A5: Yes, computational methods have been employed to study this compound. Researchers have used molecular docking simulations with human topoisomerase α2 (TOP2A) protein to assess the binding affinity of this compound derivatives. [] Additionally, in silico toxicity analyses have been conducted, investigating parameters like LC50 values, LD50 values, bioconcentration factors, and developmental toxicity. []
Q6: What is known about the stability and formulation of this compound?
A6: While the provided research doesn't delve into specific formulation strategies, it does mention synthesizing this compound as a precursor to other molecules. [] This suggests it can be used as a building block for creating more complex compounds. Further research is needed to explore its stability under various conditions and develop formulations that optimize its solubility, bioavailability, and efficacy.
Q7: What analytical methods are used to study this compound?
A8: Researchers employ a variety of techniques to characterize and quantify this compound. These include FTIR, 1H NMR, 13C NMR, and mass spectrometry. [, ] These methods provide valuable information about the compound's structure, purity, and presence in complex mixtures.
Q8: Is this compound found naturally?
A9: Interestingly, a study identified this compound for the first time from the alcohol extract of Curcuma longa L., commonly known as turmeric. [] This finding highlights the potential of natural sources as a reservoir for discovering and developing novel bioactive compounds.
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